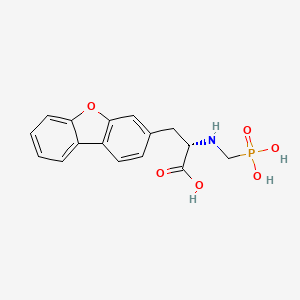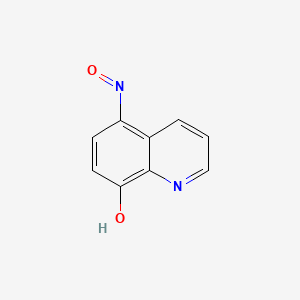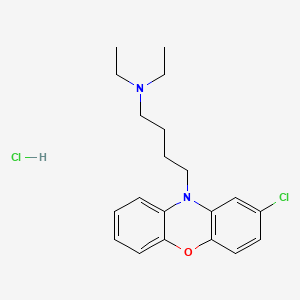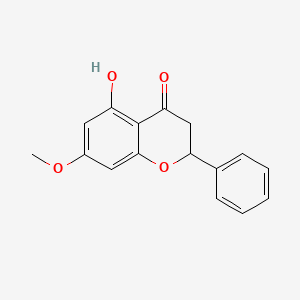
松属素
描述
5-Hydroxy-7-methoxyflavanone, also known as pinostrobin, is a flavonoid isolated from various plant sources . It is an active natural chrysin derivative known to modulate several biological activities . The chemical formula is C18H13F3O5 and the molecular weight is 366.28803 g/mol .
Synthesis Analysis
5-Hydroxy-7-methoxyflavanone (HMF) was isolated from Kaemperia parviflora using the supercritical CO2 fluid extraction method . Optimal conditions of 200 bar of CO2 and 50°C were used for isolation of HMF .Molecular Structure Analysis
The molecular structure of 5-Hydroxy-7-methoxyflavanone includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 41 bonds. There are 28 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 2 aromatic ethers .Chemical Reactions Analysis
The electronic and structural properties of two polymorphic modifications of 5-hydroxy-7-methoxyflavanone were theoretically investigated and compared with experimental crystallographic data . Both structures differ in about 1.5 kJ/mol, but the activation energy of methoxy torsion was greater than 16 kJ/mol .Physical and Chemical Properties Analysis
The electronic and structural properties of two polymorphic modifications of 5-hydroxy-7-methoxyflavanone were theoretically investigated and compared with experimental crystallographic data . Both structures have similar electronic structures but with slight differences in reactivity .科学研究应用
脂肪生成抑制剂
松属素在一项研究中被鉴定为脂肪生成抑制剂 . 研究发现,当小鼠和人类的预脂肪细胞在非毒性浓度下与松属素一起培养时,松属素可以抑制脂肪细胞分化 . 这导致细胞脂滴减少,表明松属素在治疗肥胖方面的潜在应用 .
抗白血病特性
研究表明,松属素具有抗白血病特性 . 研究发现,松属素通过内在和外在途径减少急性白血病细胞的活力并诱导凋亡 . 研究还表明,松属素可以触发共济失调毛细血管扩张突变激酶 (ATM),导致细胞凋亡 .
抗菌特性
据报道,松属素可以防止多种病毒、细菌、真菌和寄生虫的感染 . 这表明松属素在开发新型抗菌剂方面的潜在应用 .
降脂作用
研究发现,松属素可以降低前蛋白转化酶枯草杆菌蛋白酶/克氏菌蛋白酶型 9 (PCSK9) 的表达,PCSK9 是降脂药物的有希望的靶点 . 这表明松属素在治疗高脂血症方面的潜在应用 .
尿酸调节
研究表明,松属素可以降低高尿酸水平,而不影响正常的尿酸水平 . 这表明松属素在治疗高尿酸血症方面的潜在应用 .
黑色素生成激活剂
在正在进行的探索天然黑色素生成激活剂的研究中,研究发现松属素可以刺激酪氨酸酶活性以及细胞黑色素的产生 . 这表明松属素在治疗色素减退症方面的潜在应用 .
作用机制
Target of Action
Pinostrobin has been found to target several proteins and pathways. One of its crucial targets is the ataxia-telangiectasia mutated kinase (ATM), one of the p53 activators that respond to DNA damage-induced apoptosis . It also targets proprotein convertase subtilisin/kexin type 9 (PCSK9), a promising target of lipid-lowering drugs .
Mode of Action
Pinostrobin interacts with its targets to induce various changes. For instance, it reduces the expression of PCSK9 . In the case of ATM, the reduction in miR-181b-5p after Pinostrobin treatment triggers ATM, resulting in cellular apoptosis .
Biochemical Pathways
Pinostrobin affects several biochemical pathways. It has been shown to have diverse antibacterial, anti-fungal, antiviral, and antiparasitic effects . It can inhibit the contraction of intestinal smooth muscle by regulating Ca2+ signaling . It also has anti-inflammatory, antitumor, neuroprotective, and lipid-lowering effects .
Result of Action
The molecular and cellular effects of Pinostrobin’s action are diverse. It reduces cell viability and induces apoptosis in acute leukemia cells via both intrinsic and extrinsic pathways . Furthermore, it has protective effects on the liver, kidney, bone, skin, reproductive system, stomach, and nerves .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pinostrobin. For instance, it absorbs ultraviolet light in the range 270 to 390 nm, which includes most of the wavelength range of UVB and UVA that are harmful to the human body . This suggests that light exposure could potentially affect the stability and efficacy of Pinostrobin.
安全和危害
When handling 5-Hydroxy-7-methoxyflavanone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
生化分析
Biochemical Properties
Pinostrobin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pinostrobin has been shown to inhibit the activity of cyclooxygenases (COX-1 and COX-2), which are enzymes involved in the inflammatory response . Additionally, pinostrobin interacts with antioxidant enzymes such as catalase, superoxide dismutase, and glutathione peroxidase, enhancing their activity and reducing oxidative stress . These interactions highlight pinostrobin’s role in modulating biochemical pathways related to inflammation and oxidative stress.
Cellular Effects
Pinostrobin exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pinostrobin induces apoptosis in human colon carcinoma cells by triggering mitochondrial membrane perturbation and activating caspase-3-mediated apoptosis . It also modulates the expression of genes involved in oxidative stress response and inflammation, such as Bcl-2 and Bax . Furthermore, pinostrobin affects cellular metabolism by regulating the activity of enzymes involved in lipid metabolism, such as C/EBPα, PPARγ, and SREBP-1c .
Molecular Mechanism
The molecular mechanism of pinostrobin’s action involves several key processes. Pinostrobin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, pinostrobin binds to the main protease of SARS-CoV-2, inhibiting its activity through hydrophobic bonds . It also induces mitochondrial-associated cell death in human colon carcinoma cells by generating reactive oxygen species (ROS) and activating the mitochondrial apoptosis pathway . These molecular interactions underscore pinostrobin’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pinostrobin can change over time. Studies have shown that pinostrobin has a short half-life and low bioavailability, which can influence its stability and degradation . Over time, pinostrobin’s effects on cellular function may diminish due to its rapid metabolism and excretion. Long-term studies have demonstrated that pinostrobin can maintain its protective effects against oxidative stress and inflammation in in vitro and in vivo models . These findings suggest that pinostrobin’s temporal effects are influenced by its pharmacokinetic properties.
Dosage Effects in Animal Models
The effects of pinostrobin vary with different dosages in animal models. Studies have shown that pinostrobin exhibits dose-dependent protective effects against cadmium-induced renal toxicity in rats . At lower doses, pinostrobin enhances the activity of antioxidant enzymes and reduces oxidative stress. At higher doses, pinostrobin may exhibit toxic effects, such as increased levels of reactive oxygen species and apoptosis . These findings highlight the importance of determining the optimal dosage of pinostrobin for therapeutic applications.
Metabolic Pathways
Pinostrobin is involved in several metabolic pathways, including hydroxylation, demethylation, glucuronidation, and sulfation . These metabolic processes are primarily mediated by enzymes such as cytochrome P450s and UDP-glucuronosyltransferases. Pinostrobin’s metabolism results in the formation of various metabolites, which are excreted through urine, feces, and bile . These metabolic pathways play a crucial role in determining pinostrobin’s pharmacokinetic properties and therapeutic efficacy.
Transport and Distribution
Pinostrobin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, which facilitate its uptake and distribution. For example, pinostrobin is preferentially distributed in the gastrointestinal tract, where it exerts its protective effects against peptic ulcers . Additionally, pinostrobin’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and tissue accumulation . These transport and distribution mechanisms are essential for understanding pinostrobin’s pharmacological effects.
Subcellular Localization
Pinostrobin’s subcellular localization plays a significant role in its activity and function. Studies have shown that pinostrobin quickly penetrates the cytoplasm and localizes to the cellular nucleus, where it induces apoptosis in leukemic cells . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct pinostrobin to specific compartments or organelles. Understanding pinostrobin’s subcellular localization is crucial for elucidating its mechanism of action and therapeutic potential.
属性
IUPAC Name |
5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-8,14,17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJDDOBAOGKRJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-37-5, 75291-74-6 | |
| Record name | (S)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 75291-74-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




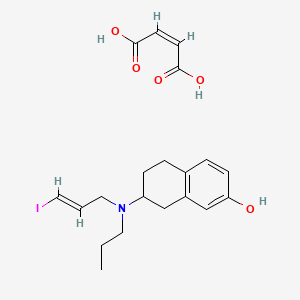


![3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride](/img/structure/B1662937.png)
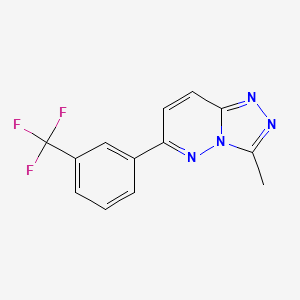


![7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid](/img/structure/B1662943.png)
